![molecular formula C11H11BrF3NO B2744238 {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol CAS No. 1550559-95-9](/img/structure/B2744238.png)
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol” is a chemical compound with the CAS Number: 1550559-95-9 . It has a molecular weight of 310.11 and its IUPAC name is {1- [2-bromo-4- (trifluoromethyl)phenyl]-3-azetidinyl}methanol . The compound is stored at room temperature and it comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrF3NO/c12-9-3-8 (11 (13,14)15)1-2-10 (9)16-4-7 (5-16)6-17/h1-3,7,17H,4-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 310.11 .Scientific Research Applications
Catalysis and Asymmetric Synthesis
- Catalytic Asymmetric Addition: A study developed a practical approach to prepare enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from cost-effective and readily available l-(+)-methionine. This compound was successfully used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. The results highlighted the potential of four-membered heterocycle-based backbones as chiral units for asymmetric induction reactions, with the bulky ferrocenyl group significantly impacting enantioselectivities (Wang et al., 2008).
Organocatalysis
- Enantioselective Epoxidation: (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was employed as a catalyst for enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivities (Lu et al., 2008).
Heterocyclic Chemistry
- 1,3-Dipolar Cycloadditions: A tris(triazolyl)methanol-Cu(I) complex showed outstanding catalytic activity in Huisgen 1,3-dipolar cycloadditions, enabling reactions on water or under neat conditions with low catalyst loadings and short reaction times. This study underscores the efficiency of tris(triazolyl)methanol ligands in promoting cycloaddition reactions, a cornerstone of heterocyclic chemistry (Ozcubukcu et al., 2009).
Chiral Sensing and Resolution
- Enantiodiscrimination: Enantiopure aziridin-2-yl methanols were utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the utility of aziridin-2-yl methanols in analytical chemistry, particularly in determining enantiomeric excesses of complex molecules (Malinowska et al., 2020).
Peptoid Synthesis
- Thiol Protecting Group: Tris(4-azidophenyl)methanol, a novel multifunctional aryl azide, was identified as an efficient thiol protecting group in peptoid synthesis. It can be cleaved under mild conditions and functionalized via copper-catalyzed cycloaddition reactions, offering versatile applications in materials chemistry (Qiu et al., 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[1-[2-bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXPHXPWIYIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

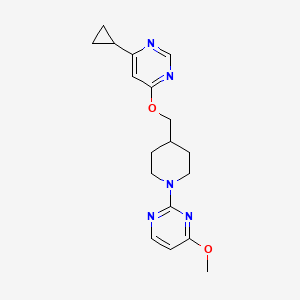
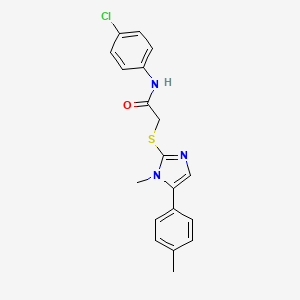
![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)


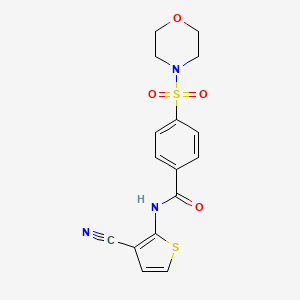
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)
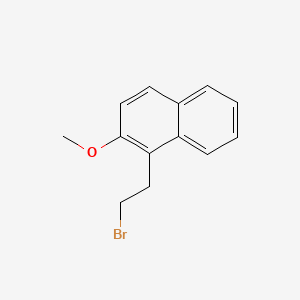
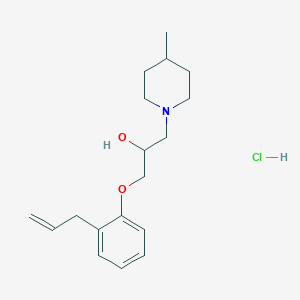
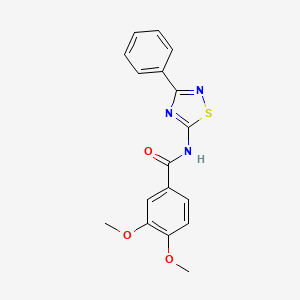
![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)


![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)